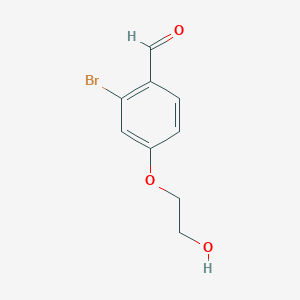

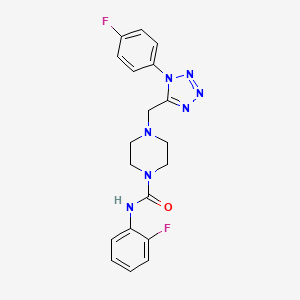

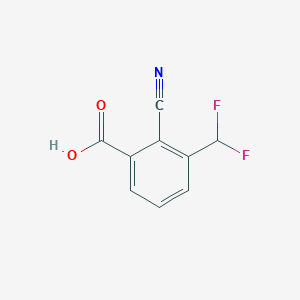

![molecular formula C10H12O3S B2894044 Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate CAS No. 137337-73-6](/img/structure/B2894044.png)

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate” is a chemical compound . It is related to “Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol”, which has a molecular weight of 134.18 . The compound is generally a white to light yellow solid .

Synthesis Analysis

The synthesis of related compounds, such as tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes, has been reported. These compounds are synthesized using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex .Physical And Chemical Properties Analysis

“Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate” is generally a white to light yellow solid . It is soluble in organic solvents such as ether, alcohol, and ketone .Aplicaciones Científicas De Investigación

Silicon Organic Compounds in Industrial Chemistry

Silicon organic compounds, such as Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate, are crucial intermediates in various syntheses. They serve as target substances in industrial chemistry, particularly in the development of silane- and siloxane-based materials for electronics . These materials are used for their mechanical and dielectric properties, enhancing adhesion, improving dispersion of pigments, and providing crosslinking capabilities.

Polymer Synthesis and Crosslinking

The compound is involved in the polymerization processes due to the presence of acrylate and silocyclobutene groups. It contributes to the crosslinking of polymers, providing a benzocyclobutene fragment capable of thermal opening. This reaction forms active o-xylylenes, which are essential for creating polydiphenylethylene or cyclooctane structures .

Photoresists and Thermosets in Microelectronics

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate-related compounds are used in the production of photoresists and thermosets. These are crucial in the fabrication of high-density multilayer interconnect structures, which are integral to the microelectronics industry .

Catalysis in Chemical Synthesis

The compound plays a role in catalysis, particularly in the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes. This synthesis involves a one-pot procedure starting from terminal aryl alkynes and is catalyzed by a rhodium (I) complex . The process showcases the compound’s utility in facilitating complex chemical transformations.

Advanced Material Development

In the realm of advanced materials, this compound is part of the synthesis of novel materials that are attractive for applications in photonics, composites, coatings, and adhesives. These materials often contain reactive functional groups that are essential for the development of cutting-edge technologies .

Biomedical Applications

While specific biomedical applications of Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate were not directly found in the search, related silicon organic compounds are known to bind biomaterials. They are used to immobilize catalysts and increase the mechanical properties of composites, which can be extrapolated to potential uses in medical devices and implants .

Propiedades

IUPAC Name |

7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-14(11,12)13-7-9-6-8-4-2-3-5-10(8)9/h2-5,9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSWKCRVIXHSSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

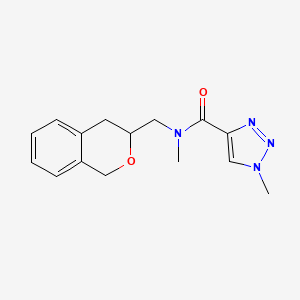

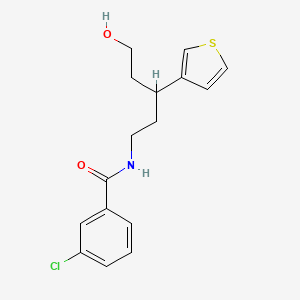

![3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-{1,4-dioxa-7-azaspiro[4.4]nonane-7-carbonyl}prop-2-enenitrile](/img/structure/B2893965.png)

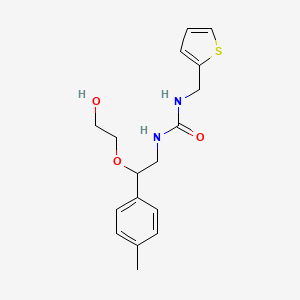

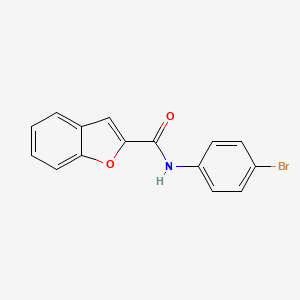

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2893971.png)

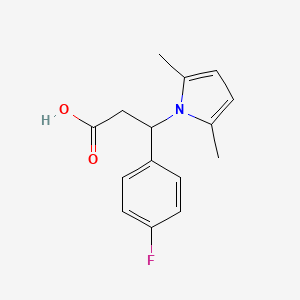

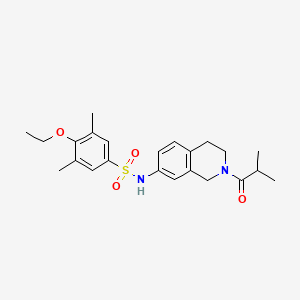

![6-(2-Methoxyphenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2893973.png)

![N-butyl-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2893974.png)

![6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2893984.png)